molecular formula C14H20N2O2 B2384447 N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1211015-13-2

N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2384447
CAS No.: 1211015-13-2
M. Wt: 248.326
InChI Key: MWJMJPJFFJEVIN-UHFFFAOYSA-N
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Description

N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes an ethyl group, a methoxyphenyl group, and a carboxamide group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of N-ethyl-4-methoxyphenylamine with a suitable carboxylic acid derivative under acidic or basic conditions . The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

These compounds share the pyrrolidine scaffold but differ in their functional groups and specific biological activities. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-15-14(17)16-9-8-12(10-16)11-4-6-13(18-2)7-5-11/h4-7,12H,3,8-10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJMJPJFFJEVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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